Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate

Description

Molecular Architecture and Double Bond Configuration

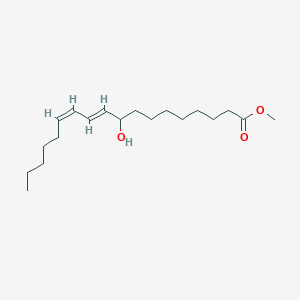

The molecular formula of methyl (10E,12Z)-9-hydroxy-10,12-octadecadienoate is C₁₉H₃₄O₃ , with a molecular weight of 310.5 g/mol . The structure consists of an 18-carbon chain (octadeca-) with two double bonds at positions 10 and 12, a hydroxyl group at position 9, and a methyl ester moiety at the carboxyl terminus. The E (trans) configuration of the C10 double bond and Z (cis) configuration of the C12 double bond create a conjugated diene system spanning carbons 10–12, which influences the compound’s geometric and electronic properties .

The IUPAC name, methyl (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate , reflects the stereochemical priorities of the functional groups . The SMILES notation (CCCCC/C=C/C=C/[C@@H](CCCCCCCC(=O)OC)O) and InChI key (WRXGTVUDZZBNPN-UGZMQUNVSA-N) further specify the spatial arrangement of atoms, confirming the (10E,12Z) diene geometry and (9R) hydroxyl configuration . Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are typically employed to resolve ambiguities in double bond geometry, particularly when distinguishing between E/Z isomers in complex mixtures .

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₃₄O₃ |

| Molecular weight | 310.5 g/mol |

| Double bond positions | 10 (E), 12 (Z) |

| Hydroxyl position | C9 (R configuration) |

| CAS registry number | 6114-34-7 |

The conjugated diene system contributes to the compound’s UV absorption profile, with λₘₐₐ typically observed near 234 nm due to π→π* transitions in the conjugated double bonds . This spectral feature is critical for quantifying the compound in biological matrices using high-performance liquid chromatography (HPLC) with UV detection.

Properties

CAS No. |

6084-82-8 |

|---|---|

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+ |

InChI Key |

WRXGTVUDZZBNPN-BSZOFBHHSA-N |

Isomeric SMILES |

CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)O |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate can be synthesized through the esterification of conjugated linoleic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydroperoxides or epoxides.

Reduction: It can be reduced to form saturated esters.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides, epoxides.

Reduction: Saturated esters.

Substitution: Halogenated esters.

Scientific Research Applications

Scientific Research Applications

Methyl (10E,12Z)-9-hydroxy-10,12-octadecadienoate has been investigated for various biological activities:

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. For instance, a study demonstrated its ability to suppress inflammation induced by phorbol esters in mouse models . The inhibitory effect was significant at a dosage of 500 micrograms.

Anticancer Potential

The compound is being explored for its potential anticancer properties. It has been shown to inhibit lipoxygenase activity, a pathway involved in cancer progression. Additionally, it modulates gene expression related to lipid metabolism and cell proliferation.

Cellular Signaling

Studies have highlighted its role in cellular signaling pathways. This compound interacts with various cellular mechanisms that regulate inflammation and metabolism .

Case Studies

- Anti-inflammatory Effects in Animal Models

- Potential in Dietary Supplements

Mechanism of Action

The mechanism of action of methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate involves its interaction with cellular pathways. It is known to inhibit lipoxygenase activity, which plays a role in inflammation and cancer progression. The compound also modulates the expression of genes involved in lipid metabolism and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxy-Octadecadienoate Family

9-Hydroxy-10,12-octadecadienoic Acid (9-HODE)

- Structure : Differs by lacking the methyl ester group (carboxylic acid form).

- Sources : Elevated in colorectal cancer (CRC) tissues, implicated in oxidative stress .

- Bioactivity : Pro-inflammatory mediator in CRC; contributes to lipid peroxidation pathways .

(10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic Acid Methyl Ester

- Structure: Additional double bond at C15 (trienoic acid).

- Sources : Isolated from Ehretia dicksonii .

- Bioactivity: Potent anti-inflammatory activity via inhibition of NO production in macrophages .

(9S,10E,12Z)-9-Hydroperoxy-10,12-octadecadienoate

Derivatives with Modified Functional Groups

(10E,12Z)-9-Oxooctadeca-10,12-dienoic Acid (9-oxoODE)

- Structure : Ketone group at C9 instead of hydroxyl.

- Sources : Synthesized via oxidation of 9-HODE; detected in CRC tissues .

- Bioactivity : Tenfold higher aromatase inhibition than 9-HODE ; implicated in inflammatory signaling .

(12R,13S)-12,13-Epoxyoctadecenoic Acid (12,13-EpOME)

- Sources: CYP450-mediated oxidation product of linoleic acid .

- Bioactivity: Vasoactive and immunomodulatory roles; elevated in CRC .

Methyl (10E,12Z)-Octadeca-10,12-dienoate

Key Comparative Data

Table 1: Structural and Functional Comparison of Methyl (10E,12Z)-9-Hydroxy-10,12-octadecadienoate and Analogues

Mechanistic and Stability Insights

- Bioactivity Correlation : The hydroxyl group at C9 is critical for antitumor and anti-inflammatory effects. Conversion to 9-oxoODE enhances aromatase inhibition but may exacerbate inflammation .

- Ester vs. Acid Forms : Methyl ester derivatives (e.g., from rice bran) show improved bioavailability compared to free acids like 9-HODE .

- Oxidative Stability: Hydroperoxy derivatives (e.g., 9-hydroperoxy) are unstable and decompose into aldehydes (e.g., 4-hydroxy-2E-nonenal), contributing to rancidity in foods .

Biological Activity

Methyl (10E,12Z)-9-hydroxy-10,12-octadecadienoate, also known as a methyl ester derived from conjugated linoleic acid (CLA), has garnered attention for its significant biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 310.5 g/mol. Its unique structure includes:

- Hydroxyl group at the 9-position.

- Double bonds at the 10 and 12 positions.

These features contribute to its distinct chemical properties and biological activities, particularly in cellular signaling pathways related to inflammation and cancer progression.

Inhibition of Lipoxygenase Activity

One of the critical biological activities of this compound is its ability to inhibit lipoxygenase , an enzyme involved in the inflammatory response. This inhibition can potentially reduce inflammation and may have implications for treating inflammatory diseases.

Modulation of Gene Expression

Research indicates that this compound can modulate the expression of genes associated with:

- Lipid metabolism

- Cell proliferation

Such modulation suggests that this compound may play a role in metabolic regulation and cancer biology .

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

- Anti-inflammatory therapies : Due to its lipoxygenase inhibitory activity.

- Cancer research : Its ability to influence cell proliferation and apoptosis makes it a candidate for further studies in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl linoleate | Contains two cis double bonds | |

| Methyl (Z,Z)-9,12-octadecadienoate | Similar structure but lacks hydroxyl | |

| Methyl (13S)-hydroxy-9Z,11E-octadecadienoate | Hydroxyl at a different position | |

| Methyl (9Z)-octadecenoate | Single double bond |

This compound is unique due to its specific configuration of double bonds and the presence of a hydroxyl group at the 9-position. This structural arrangement contributes to its distinct biological activities compared to other similar compounds.

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

- Caspase Activation : The compound has been linked to increased levels of caspase-3 in treated cancer cells, indicating its potential as an apoptosis-inducing agent .

Cytotoxicity Assessments

A study assessing cytotoxicity against oral squamous cell carcinoma (OSCC) indicated that this compound exhibited significant inhibitory effects on cell growth with an IC50 value comparable to established anticancer drugs. This suggests that it may be effective in managing OSCC through apoptotic pathways .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Methyl (10E,12Z)-9-hydroxy-10,12-octadecadienoate?

Answer:

The synthesis typically involves esterification of the corresponding hydroxy fatty acid, (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid (9-HODE), using methanol under acidic or enzymatic conditions. Purification is achieved via column chromatography or preparative HPLC. Characterization employs:

- NMR spectroscopy to confirm stereochemistry (e.g., H and C NMR for double bond geometry and hydroxyl position) .

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS showing [M+H] at m/z 297.4) .

- Chromatographic purity checks using reverse-phase HPLC with UV detection (λ ~200–235 nm for conjugated dienes) .

Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Optimize using C18 columns and negative-ion mode for high sensitivity. Internal standards (e.g., deuterated analogs) improve accuracy .

- Multivariate analysis (PLS-DA): Applied in metabolomic studies to identify discriminatory metabolites, with Variable Importance in Projection (VIP) scores >1 indicating significance .

- Gas chromatography (GC): Requires derivatization (e.g., methyl esterification or silylation) for volatile detection .

Advanced: What role does this compound play in inflammatory processes, and how can its mechanisms be experimentally validated?

Answer:

this compound exhibits anti-inflammatory activity by suppressing pro-inflammatory mediators like TPA-induced ear edema in murine models (43% inhibition at 500 µg dose) . Mechanistic studies involve:

- Lipidomics profiling: Quantify downstream oxylipins (e.g., prostaglandins) via LC-MS.

- Gene knockout models: Assess COX-2 or LOX pathway dependencies .

- Receptor binding assays: Test affinity for GPR132 or PPARγ, known targets of hydroxy-octadecadienoic acids (HODEs) .

Advanced: How does this compound contribute to colorectal cancer (CRC) progression, and what methodological approaches resolve conflicting data?

Answer:

In CRC, elevated levels of 9-HODE derivatives correlate with tumorigenesis via pro-inflammatory signaling (e.g., NF-κB activation). Key approaches include:

- Metabolomic stratification: Use PLS-DA to differentiate CRC vs. healthy cohorts, with VIP scores highlighting 9-HODE as a top discriminatory metabolite .

- Functional studies: CRISPR-Cas9 knockdown of lipoxygenases (e.g., ALOX15) to modulate 9-HODE production and assess tumor growth in xenografts .

- Contradiction resolution: Context-dependent effects (pro- vs. anti-inflammatory) may arise from stereochemical variations (R/S configuration) or tissue-specific metabolism .

Advanced: How can researchers address discrepancies in reported biological activities of this compound?

Answer:

Discrepancies often stem from:

- Stereochemical heterogeneity: Enantiomeric purity (R vs. S configuration) significantly impacts bioactivity. Use chiral chromatography or enzymatic resolution to isolate specific isomers .

- Experimental models: In vitro vs. in vivo systems yield divergent results. Validate findings using primary human adipocytes or patient-derived organoids .

- Dose-dependent effects: Conduct dose-response assays (e.g., 10–1000 µM range) to identify biphasic responses .

Basic: What storage and stability protocols are recommended for this compound?

Answer:

- Storage: Aliquot and store at –20°C under inert gas (N or Ar) to prevent oxidation .

- Stability: Monitor degradation via LC-MS; half-life in solution (e.g., methanol) is ~1 week at 4°C. Add antioxidants (e.g., BHT, 0.01%) for extended stability .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Answer:

The 9S enantiomer (vs. 9R) shows higher anti-inflammatory potency due to enhanced binding to PPARγ. Methodological strategies include:

- Enantioselective synthesis: Use lipase-mediated kinetic resolution or chiral auxiliaries .

- Activity assays: Compare R/S isomers in NF-κB luciferase reporter systems or macrophage polarization models .

Basic: What natural sources and extraction methods are reported for this compound?

Answer:

- Plant sources: Isolated from Ehretia dicksonii (methanol extraction) and Glechoma hederacea (esterified in membrane lipids) .

- Fermentation: Microbial biotransformation of linoleic acid using Stenotrophomonas nitrireducens yields hydroxy intermediates, followed by methylation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity: Classified as non-hazardous under EU Regulation 1272/2008. No carcinogenic, mutagenic, or reproductive toxicity reported .

- Handling: Use standard lab PPE (gloves, goggles). Avoid inhalation/ingestion; wash skin contact with soap/water .

Advanced: How is this compound integrated into lipid signaling networks, and what experimental tools map its interactions?

Answer:

- Pathway mapping: Use lipidomic databases (LIPID MAPS, HMDB) to identify downstream metabolites (e.g., 9-oxoODE) .

- Network pharmacology: Construct interaction networks via STRING or Cytoscape, linking to targets like GPR132 and CYP450 enzymes .

- Isotope tracing: C-labeled linoleic acid tracks metabolic flux into 9-HODE derivatives in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.